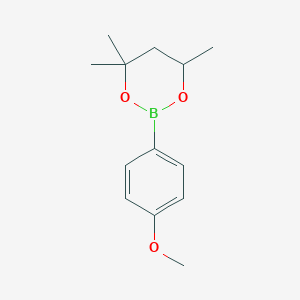

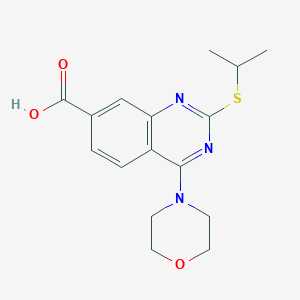

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Overview

Description

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, commonly known as MTD, is a boron-containing compound that has been widely used in scientific research. MTD has been found to have promising applications in various fields of research, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Reagent for Vinylboronate Heck Couplings

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, closely related to 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, demonstrates superior stability and reactivity compared to vinylboronate pinacol ester. It offers improved selectivity for Heck versus Suzuki coupling with both aryl iodides and bromides, and is easier to prepare and store (Lightfoot et al., 2003).

Synthesis of Derivatives

2-Isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane reacts with specific ethers to produce bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives, which upon hydrolysis yield 4-amino-4-methyl-2-pentanol (Kuznetsov et al., 2010).

Characterization and Reactivity Studies

2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane was synthesized and characterized using various spectroscopic methods. Hydrolysis studies indicated its reduced reactivity compared to dimethyl acetyleneboronate (Woods & Strong, 1967).

Efficient Borylation of Reactive Aryl Halides

4,4,6-Trimethyl-1,3,2-dioxaborinane serves as a stable and inexpensive borylation reagent. Combined with Buchwald's palladium catalyst, it facilitates the borylation of electron-rich, reactive iodides, bromides, and triflates to produce stable, easily purified boronic esters (PraveenGanesh et al., 2010).

Hydrostannation Reactions

The hydrostannation of 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane with various organotin hydrides has been studied, revealing specific reaction dynamics and confirming a free radical process (Fish, 1972).

Palladium-Catalyzed Borylation of Aryl Halides

This reagent is utilized in the palladium-catalyzed borylation of aryl iodides, allowing for a wide variety of functional groups to be accommodated. Products of this borylation can be coupled with aryl halides to produce biaryls in good yields (Murata et al., 2007).

Stereocontrolled Polyene Synthesis

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been used as a two-carbon vinyl-dianion building block in the stereoselective preparation of 1,6-diphenyl-1,3,5-hexatrienes, demonstrating its utility in complex organic synthesis (Lightfoot et al., 2005).

Preparation of Silylboranes

This compound is involved in the synthesis of (triorganosilyl)pinacolboranes and a new germylborane derivative, showcasing its role in the preparation of diverse organometallic reagents (Suginome et al., 2000).

properties

IUPAC Name |

2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-5-7-12(15-4)8-6-11/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPXXDGLEYPUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656961 | |

| Record name | 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934558-31-3 | |

| Record name | 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)

![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)

![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)

![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)

![5-[3-(Acetylamino)phenyl]nicotinic acid](/img/structure/B1386847.png)

![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)

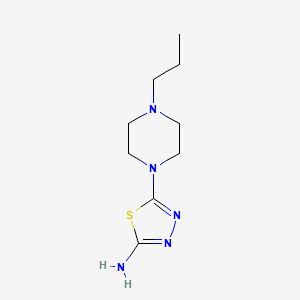

![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)

![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)

![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)